(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a benzothiazole ring (1,3-benzothiazole) fused with a phenylpyrazole ring.
- Attached to the benzothiazole ring is a 2,3-dihydro-1,4-benzodioxin moiety.
- The entire compound is conjugated through a propenitrile group (C=C-C≡N).
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Benzothiazole Synthesis
- Start with o-aminothiophenol.
- Cyclize it with a suitable reagent (e.g., sulfur, phosphorus pentoxide) to form the benzothiazole ring.
-
Phenylpyrazole Synthesis
- Begin with phenylhydrazine.
- React it with an α,β-unsaturated ketone (e.g., chalcone) to form the phenylpyrazole ring.
-
Benzodioxin Formation
- Combine the benzothiazole and phenylpyrazole intermediates.
- Introduce the benzodioxin moiety using a suitable reagent (e.g., acetic anhydride).
-
Propenitrile Addition
- Finally, add propenenitrile to the compound.
Industrial Production
Industrial-scale production typically involves optimized versions of the above steps, often using catalysts and efficient reaction conditions.
Analyse Chemischer Reaktionen
This compound can undergo various reactions:
Oxidation: Oxidation of the thiazole ring or the benzodioxin moiety.
Reduction: Reduction of the nitrile group or other functional groups.
Substitution: Substitution reactions at various positions.
Cyclization: Intramolecular cyclizations to form fused rings.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major products depend on reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its diverse structure.
Biological Studies: Investigating its effects on cellular pathways.
Materials Science: As a building block for functional materials.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific protein targets or modulates signaling pathways, impacting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related heterocyclic compounds like benzothiazoles, phenylpyrazoles, and benzodioxins.
: Reference: Literature search did not yield specific sources for this compound
Eigenschaften
Molekularformel |
C27H18N4O2S |
---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H18N4O2S/c28-16-19(27-29-22-8-4-5-9-25(22)34-27)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-11-23-24(15-18)33-13-12-32-23/h1-11,14-15,17H,12-13H2/b19-14+ |
InChI-Schlüssel |
CKWQFAOHJUEEDM-XMHGGMMESA-N |
Isomerische SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C(\C#N)/C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.